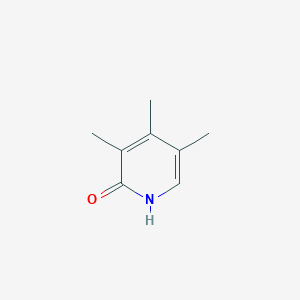

3,4,5-Trimethylpyridin-2(1H)-one

描述

3,4,5-Trimethylpyridin-2(1H)-one is a trisubstituted pyridinone derivative characterized by methyl groups at the 3-, 4-, and 5-positions of its heterocyclic core. Pyridinones are nitrogen-containing heterocycles with a ketone functional group, making them versatile scaffolds in medicinal chemistry and materials science. Recent advances in synthetic methodologies, such as the one-pot synthesis of trisubstituted pyridinones described by Abu-Shanab (2024), highlight efficient routes to access derivatives like this compound .

属性

分子式 |

C8H11NO |

|---|---|

分子量 |

137.18 g/mol |

IUPAC 名称 |

3,4,5-trimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-8(10)7(3)6(5)2/h4H,1-3H3,(H,9,10) |

InChI 键 |

FMEVFGTWMDXYQC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CNC(=O)C(=C1C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylpyridin-2(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4,5-trimethylpyridine with an oxidizing agent to introduce the keto group at the 2nd position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

化学反应分析

Types of Reactions

3,4,5-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridines.

科学研究应用

3,4,5-Trimethylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 3,4,5-Trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2nd position plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Related Compounds

Pyridin-2(1H)-one Derivatives with Aromatic Substituents

describes pyridin-2(1H)-one derivatives such as 3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (Compound 73) and 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 74). These compounds feature bulky aromatic substituents at the 3-position and a phenylamino group at the 5-position. Key distinctions include:

- Spectral Signatures : Aromatic protons in Compounds 73 and 74 result in complex multiplet patterns in $ ^1H $-NMR (e.g., 6.97–8.02 ppm for ArH in Compound 13 ), whereas the methyl groups in the target compound would produce sharp singlets near 2.0–2.5 ppm .

- Bioactivity : While Compounds 73–75 were synthesized for mechanical allodynia studies , the trimethyl analog’s bioactivity remains unexplored but may differ due to reduced π-π stacking capacity.

Dihydropyrimidin-2(1H)-one Derivatives

Dihydropyrimidinones (DHPMs), such as 4-aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates (Compounds 50–52 ), share a partially saturated ring system. Comparisons include:

- Ring Saturation: The saturated N(3)-C(4) bond in DHPMs increases conformational flexibility, enabling hydrogen bonding interactions critical for binding to biological targets like calcium channels . In contrast, the fully aromatic pyridinone core of 3,4,5-trimethylpyridin-2(1H)-one may enhance thermal stability but limit dynamic interactions.

- Substituent Positioning: Methyl groups at the 2- and 6-positions in DHPMs (vs.

Tetrahydropyrimidin-2(1H)-one Derivatives

1,3-Dimethyltetrahydropyrimidin-2(1H)-one (CAS 7226-23-5) features a fully saturated six-membered ring . Key differences:

- Stability and Reactivity: The tetrahydropyrimidinone’s saturated structure confers resistance to oxidation but reduces aromatic conjugation, limiting its utility in photochemical applications.

- Industrial Applications: This compound is used in polymer synthesis and agrochemicals , whereas pyridinones are more commonly explored in drug discovery due to their planar aromatic systems.

Triazolopyrimidinone Derivatives

details 3-(2-hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13), a fused heterocycle with a triazole ring. Contrasts include:

- Structural Complexity: The triazole ring introduces additional hydrogen-bonding sites (e.g., OH at 10.41 ppm ), which are absent in the simpler pyridinone scaffold.

- Pharmacological Profiles: Triazolopyrimidinones often exhibit enhanced kinase inhibitory activity due to their fused ring system, suggesting divergent therapeutic niches compared to monosubstituted pyridinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。